molecular formula C15H18N2OS B502308 N-{4-[(2-thienylmethyl)amino]phenyl}butanamide

N-{4-[(2-thienylmethyl)amino]phenyl}butanamide

Cat. No.: B502308
M. Wt: 274.4g/mol
InChI Key: PGWJGUFPGDCXIG-UHFFFAOYSA-N
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Description

N-{4-[(2-thienylmethyl)amino]phenyl}butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a phenyl ring substituted with a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-thienylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminophenylbutanamide with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-thienylmethyl)amino]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(2-thienylmethyl)amino]phenyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(2-thienylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-furylmethyl)amino]phenyl}butanamide
  • N-{4-[(2-pyridylmethyl)amino]phenyl}butanamide
  • N-{4-[(2-benzylmethyl)amino]phenyl}butanamide

Uniqueness

N-{4-[(2-thienylmethyl)amino]phenyl}butanamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4g/mol

IUPAC Name

N-[4-(thiophen-2-ylmethylamino)phenyl]butanamide

InChI

InChI=1S/C15H18N2OS/c1-2-4-15(18)17-13-8-6-12(7-9-13)16-11-14-5-3-10-19-14/h3,5-10,16H,2,4,11H2,1H3,(H,17,18)

InChI Key

PGWJGUFPGDCXIG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2

Origin of Product

United States

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